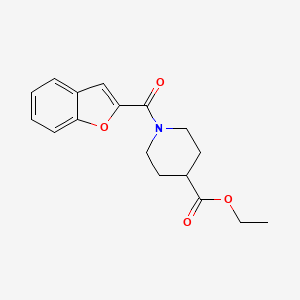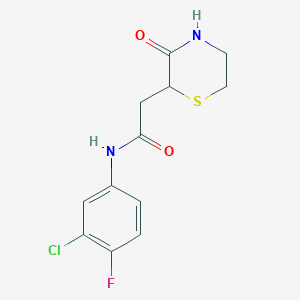![molecular formula C18H14N2O3 B4415796 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4415796.png)
6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Vue d'ensemble
Description
6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood. However, it has been reported to act through multiple pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes has been attributed to its potential therapeutic applications in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and possess anti-microbial and anti-tubercular activities. Its ability to cross the blood-brain barrier and inhibit acetylcholinesterase and butyrylcholinesterase enzymes has also been studied for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in lab experiments include its ease of synthesis, potential therapeutic applications in various diseases, and its ability to inhibit enzymes. However, its limitations include its potential toxicity and limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. These include its potential therapeutic applications in other diseases such as multiple sclerosis, epilepsy, and diabetes. Its ability to modulate signaling pathways and induce apoptosis also warrants further investigation. Additionally, the development of more efficient and safer synthesis methods and the optimization of its pharmacokinetic properties are areas of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's, and its ability to inhibit enzymes make it an attractive target for further investigation. However, its potential toxicity and limited understanding of its mechanism of action are areas that require further research.
Applications De Recherche Scientifique
6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-tubercular activities. It has also been found to have potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes has also been studied for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
6-methyl-4-pyridin-3-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-14-7-3-2-6-12(14)17-16(18(20)22)13(9-15(21)23-17)11-5-4-8-19-10-11/h2-8,10,13H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXHOYCTHKYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4415739.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4415744.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4415760.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415763.png)


![1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415778.png)
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4415779.png)
![2,5-bis{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B4415791.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4415794.png)
